molecular formula C24H22F2N4O2S B2922868 N-(2,4-difluorophenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1115371-06-6

N-(2,4-difluorophenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2922868
CAS RN: 1115371-06-6
M. Wt: 468.52
InChI Key: ZVRXYUNZGSDTDE-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H22F2N4O2S and its molecular weight is 468.52. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-difluorophenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-difluorophenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Derivatives and Structural Analysis

Research into heterocyclic derivatives of guanidine has led to the synthesis of compounds with unique structural properties. For example, the formation and X-Ray structure determination of specific dihydro- and dioxo-pyrrolopyrimidines have been documented, highlighting their potential in chemical synthesis and drug design due to their unique crystal structures and chemical properties (Banfield, Fallon, & Gatehouse, 1987).

Antitumor and Antimicrobial Applications

Another study focused on the synthesis of pyrrolopyrimidine derivatives as dual inhibitors of key enzymes involved in nucleotide biosynthesis, showcasing their potential as antitumor agents. This research indicates that the pyrrolopyrimidine scaffold, a part of the chemical structure , is conducive to inhibiting both dihydrofolate reductase (DHFR) and thymidylate synthase (TS), critical enzymes in the proliferation of cancer cells. The study illustrates how modifications at the 4-position of the scaffold can significantly influence inhibitory activity and potency against various human tumor cell lines (Gangjee, Lin, Kisliuk, & McGuire, 2005).

Novel Radioligands for Imaging

Additionally, research into novel series of phenylpyrazolopyrimidineacetamides, which include derivatives similar to the compound of interest, has demonstrated their utility as selective ligands for imaging with positron emission tomography (PET). This highlights the potential of such compounds in biomedical imaging and diagnostics, specifically in identifying and quantifying biological targets in vivo (Dollé et al., 2008).

Crystal Structure Insights

The investigation into the crystal structures of related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, provides valuable insights into the molecular configuration and potential interactions of these compounds. This information is crucial for understanding their reactivity and stability, which are essential factors in the development of pharmaceuticals and chemical products (Subasri et al., 2016).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(5-methyl-4-oxo-7-phenyl-3-propan-2-ylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F2N4O2S/c1-14(2)30-23(32)22-21(17(12-29(22)3)15-7-5-4-6-8-15)28-24(30)33-13-20(31)27-19-10-9-16(25)11-18(19)26/h4-12,14H,13H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRXYUNZGSDTDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

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